molecular formula C22H23N9 B10801947 Topoisomerase II inhibitor 13

Topoisomerase II inhibitor 13

Cat. No.: B10801947
M. Wt: 413.5 g/mol
InChI Key: SZUYNNSSCOCFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase II inhibitor 13 is a compound that targets the enzyme DNA topoisomerase II, which plays a crucial role in DNA replication, transcription, and repair. This enzyme is essential for the proper functioning of cellular processes, and its inhibition can lead to the disruption of DNA metabolism, making it a valuable target for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitor 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. For instance, the preparation might involve the use of organic solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium on carbon .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize costs. The process involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Topoisomerase II inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .

Major Products: The major products formed from these reactions are typically derivatives of this compound with improved pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .

Scientific Research Applications

Topoisomerase II inhibitor 13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study DNA topoisomerase II enzyme mechanisms and interactions. In biology, it helps in understanding cellular processes involving DNA replication and repair .

In medicine, this compound is explored as a potential anticancer agent due to its ability to disrupt DNA metabolism in cancer cells, leading to cell death. It is also investigated for its potential to overcome multidrug resistance in cancer therapy . In the industry, the compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories .

Properties

IUPAC Name

6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUYNNSSCOCFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.